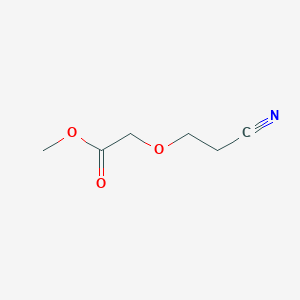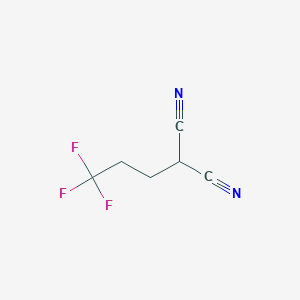
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate is an organic compound that features both an ester and an isocyanate functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate typically involves the reaction of cyclopentylamine with methyl chloroformate in the presence of a base to form the corresponding carbamate. This intermediate is then treated with phosgene to yield the desired isocyanate compound. The reaction conditions generally require an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure precise control over reaction conditions. This method enhances the yield and purity of the final product while minimizing the risks associated with handling toxic reagents like phosgene .
Analyse Chemischer Reaktionen
Types of Reactions
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate undergoes several types of chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts readily with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: In the presence of water, the isocyanate group hydrolyzes to form the corresponding amine and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Alcohols: React with the isocyanate group under mild conditions to form urethanes.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Hydrolyzes the isocyanate group, typically under ambient conditions.
Major Products
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: Utilized in the production of polyurethanes, which are important materials in the manufacture of foams, elastomers, and coatings.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of novel drug delivery systems.
Wirkmechanismus
The mechanism of action of methyl (2S)-2-cyclopentyl-2-isocyanatoacetate primarily involves the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets often include amino groups on lysine residues and hydroxyl groups on serine and threonine residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl isocyanate: A simpler isocyanate compound used in the production of pesticides and polyurethane foams.
Cyclopentyl isocyanate: Similar in structure but lacks the ester functionality, making it less versatile in certain synthetic applications.
Uniqueness
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate is unique due to the presence of both an ester and an isocyanate group within the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to simpler isocyanates, making it a valuable intermediate in organic synthesis and materials science .
Eigenschaften
Molekularformel |
C9H13NO3 |
|---|---|
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
methyl (2S)-2-cyclopentyl-2-isocyanatoacetate |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)8(10-6-11)7-4-2-3-5-7/h7-8H,2-5H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
HSFRPAJFWVHJBW-QMMMGPOBSA-N |
Isomerische SMILES |
COC(=O)[C@H](C1CCCC1)N=C=O |
Kanonische SMILES |
COC(=O)C(C1CCCC1)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-Methyl-4-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B8411957.png)

![6-nitro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8411968.png)





